Isopropyl-d7-amine
Overview
Description
Isopropyl-d7-amine, also known as 2-Aminopropane-d7, is a deuterated form of isopropylamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula for this compound is CD3CD(NH2)CD3, and it has a molecular weight of 66.15. This compound is commonly used in various scientific research applications due to its unique properties .
Mechanism of Action
Target of Action
Isopropyl-d7-amine, also known as 2-Aminopropane-d7, is an organic compound and an amine
Mode of Action
It’s suggested that this compound may act as a potential protease inhibitor . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. By inhibiting these enzymes, this compound could potentially regulate or alter protein metabolism within cells.
Biochemical Pathways
This compound is involved in numerous organic chemical reactions such as amide synthesis . In a study, it was found that when using isopropylamine as the amine donor, the equilibrium of the ω-transaminases reaction could be completely displaced by using a specific dehydrogenase in situ for removal of formed acetone . This suggests that this compound could potentially influence biochemical pathways involving transaminases, a group of enzymes critical in amino acid metabolism.
Result of Action
Given its potential role as a protease inhibitor , it could potentially influence protein metabolism within cells, leading to various downstream effects depending on the specific proteins and pathways involved.
Biochemical Analysis
Biochemical Properties
Isopropyl-d7-amine plays a significant role in biochemical reactions, particularly as a potential protease inhibitor . It interacts with various enzymes and proteins, including those involved in amide synthesis. The deuterium atoms in this compound can influence the kinetic isotope effect, thereby affecting the rate of biochemical reactions. This compound’s interactions with enzymes and proteins are crucial for understanding its role in metabolic processes and its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amide synthesis and protease inhibition . This compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. The deuterium atoms in this compound can affect metabolic flux and metabolite levels, providing valuable insights into the compound’s role in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl-d7-amine can be synthesized through the deuteration of isopropylamine. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where isopropylamine is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic exchange reactions but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isopropyl-d7-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form deuterated isopropyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Deuterated nitroso or nitro compounds.
Reduction: Deuterated isopropyl alcohol.
Substitution: Various deuterated derivatives depending on the substituent used.
Scientific Research Applications
Isopropyl-d7-amine is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions, particularly in studies involving isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of amine metabolism.
Medicine: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry.
Comparison with Similar Compounds
Isopropyl-d7-amine is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
Isopropylamine: The non-deuterated form, commonly used as a solvent and intermediate in chemical synthesis.
Isopropyl-1,1,1,3,3,3-d6-amine: Another deuterated form with six deuterium atoms, used in similar applications but with different isotopic labeling patterns.
1-Iodopropane-d7: A deuterated alkyl halide used in nucleophilic substitution reactions.
This compound’s uniqueness lies in its specific isotopic labeling, which makes it valuable for studies requiring precise isotopic tracing and kinetic isotope effects.
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLVOIRVHMVIS-YYWVXINBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480336 | |
Record name | Isopropyl-d7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106658-09-7 | |
Record name | Isopropyl-d7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106658-09-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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